

Thp-peg9-OH: A Comprehensive Technical Guide to Synthesis and Characterization

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Compound of Interest		
Compound Name:	Thp-peg9-OH	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **Thp-peg9-OH**, a valuable heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document details the chemical properties, a robust synthesis protocol, and thorough characterization methodologies, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Introduction

Thp-peg9-OH, with the IUPAC name 26-((tetrahydro-2H-pyran-2-yl)oxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol, is a monodisperse polyethylene glycol (PEG) derivative. It features a tetrahydropyranyl (Thp) protecting group at one terminus and a free hydroxyl group at the other. This structure allows for the selective modification of either end of the nine-unit PEG chain, making it a versatile tool in bioconjugation and medicinal chemistry. The Thp group provides a stable protecting group for the hydroxyl functionality under a variety of reaction conditions, which can be selectively removed under mild acidic conditions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Thp-peg9-OH** is presented in Table 1.



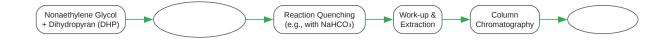
Property	Value
CAS Number	669556-83-6
Molecular Formula	C23H46O11
Molecular Weight	498.6 g/mol
Appearance	Colorless to pale yellow oil or solid
Purity (Typical)	>98.0% (HPLC)
Solubility	Soluble in water, methanol, ethanol, dichloromethane, and other common organic solvents.
Storage	Store at -20°C for long-term stability.

Synthesis of Thp-peg9-OH

The synthesis of **Thp-peg9-OH** is achieved through the acid-catalyzed protection of one of the terminal hydroxyl groups of nonaethylene glycol with 3,4-dihydro-2H-pyran (DHP). The use of a stoichiometric excess of the glycol helps to favor the mono-protected product.

Synthesis Workflow

The overall workflow for the synthesis and purification of **Thp-peg9-OH** is depicted in the following diagram.



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Caption: General workflow for the synthesis of **Thp-peg9-OH**.

Experimental Protocol

Materials:



- Nonaethylene glycol (HO-(CH₂CH₂O)₉-H)
- 3,4-Dihydro-2H-pyran (DHP)
- Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (PTSA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Ethyl acetate and hexane for chromatography elution

Procedure:

- To a solution of nonaethylene glycol (1.0 equivalent) in anhydrous dichloromethane (DCM) is added 3,4-dihydro-2H-pyran (DHP, 1.1 equivalents).
- The mixture is cooled to 0°C in an ice bath.
- A catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 equivalents) is added to the reaction mixture.
- The reaction is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
- The organic layer is separated, and the aqueous layer is extracted with DCM (3 x volumes).



- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
- The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure **Thp-peg9-OH**.

Characterization of Thp-peg9-OH

The structure and purity of the synthesized **Thp-peg9-OH** are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts for the protons and carbons of **Thp-peg9-OH** are summarized in the tables below.

Table 2: Expected ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~4.60	t	Anomeric proton of the Thp group (O-CH-O)
3.85 - 3.55	m	PEG backbone protons (-O-CH ₂ -CH ₂ -O-) and Thp protons
~2.50	br s	Terminal hydroxyl proton (-OH)
1.85 - 1.50	m	Methylene protons of the Thp group

Table 3: Expected ¹³C NMR Data (in CDCl₃)



Chemical Shift (δ, ppm)	Assignment
~98.9	Anomeric carbon of the Thp group (O-CH-O)
72.6 - 67.2	PEG backbone carbons (-O-CH ₂ -CH ₂ -O-)
~62.5	Terminal PEG carbon (-CH2-OH)
62.1, 30.6, 25.5, 19.5	Methylene carbons of the Thp group

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the characterization of **Thp-peg9-OH**.

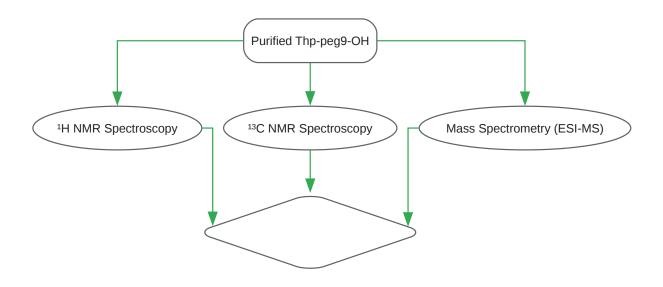
Table 4: Expected Mass Spectrometry Data (ESI-MS)

m/z (calculated)	Ion Species
521.3	[M + Na]+
537.3	[M + K] ⁺
499.3	[M + H]+

Characterization Workflow

The following diagram illustrates the logical flow of the characterization process.





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Caption: Workflow for the characterization of **Thp-peg9-OH**.

Conclusion

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of **Thp-peg9-OH**. The methodologies described herein are robust and can be readily implemented in a standard organic chemistry laboratory. The well-defined structure and bifunctional nature of **Thp-peg9-OH** make it an essential building block for the development of next-generation therapeutics and advanced materials. The provided data serves as a valuable reference for researchers in the fields of drug discovery, polymer chemistry, and materials science.

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